![molecular formula C13H9F2N3OS2 B2529573 2-[(2,4-Difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone CAS No. 866136-64-3](/img/structure/B2529573.png)
2-[(2,4-Difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone
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Overview
Description
2-[(2,4-Difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone is a useful research compound. Its molecular formula is C13H9F2N3OS2 and its molecular weight is 325.35. The purity is usually 95%.
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Biological Activity
The compound 2-[(2,4-difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone (CAS No. 866136-64-3) has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C13H9F2N3OS2, with a molecular weight of 325.36 g/mol. The structure features a difluorophenyl group linked to a thiazole-triazole moiety through a sulfanyl bridge, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis pathway may include the use of isothiocyanates and various alkylating agents to form the desired thiazole-triazole structure. The synthesis has been optimized for yield and purity, often exceeding 90% purity in final products .
Anticancer Activity
Research indicates that compounds containing triazole and thiazole moieties exhibit significant anticancer properties. For example, related compounds have shown promising results against various cancer cell lines:
- HCT-116 (colon carcinoma) : IC50 values around 6.2 μM.
- T47D (breast cancer) : IC50 values of 43.4 μM and 27.3 μM for specific derivatives .
These findings suggest that the thiazole-triazole framework contributes to the inhibition of cancer cell proliferation through mechanisms that may involve apoptosis induction or cell cycle arrest.
Antimicrobial Activity
The compound's structure also suggests potential antimicrobial activity. Triazoles are known for their antifungal and antibacterial properties. Studies have shown that similar compounds can exhibit:
- Antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL .
- Antifungal activity comparable to standard treatments like fluconazole .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The difluorophenyl group enhances lipophilicity and may improve cellular uptake.
- The sulfanyl linkage is crucial for interaction with biological targets.
- The triazole-thiazole moiety is associated with various pharmacological effects including antifungal and anticancer activities .
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Anticancer Studies : A series of triazole derivatives were tested against breast and colon cancer cell lines, revealing a dose-dependent response with significant cytotoxicity observed at lower concentrations.
- Antimicrobial Trials : Compounds were evaluated against drug-resistant bacterial strains, demonstrating superior efficacy compared to conventional antibiotics.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C13H9F2N3OS2
- Molecular Weight : 325.36 g/mol
- CAS Number : 866136-64-3
- Purity : Generally >90% in commercial preparations.
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. The specific compound under discussion has been tested for its efficacy against various bacterial strains and fungi. Studies indicate that derivatives of this compound show promising results in inhibiting microbial growth, making it a candidate for developing new antibiotics or antifungal agents .
Anticancer Properties
Recent investigations have also focused on the anticancer potential of this compound. The presence of the difluorophenyl group is believed to enhance its interaction with biological targets involved in cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines .
Agricultural Science
Pesticidal Activity
The compound's structural features suggest potential applications as a pesticide or herbicide. Research into similar compounds has shown that thiazole and triazole derivatives can act as effective agrochemicals due to their ability to disrupt metabolic processes in pests . Field trials are needed to evaluate its effectiveness in real-world agricultural settings.
Material Science
Polymer Additives
In material science, compounds like 2-[(2,4-difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone are being explored as additives for polymers to enhance thermal stability and mechanical properties. The incorporation of such compounds can lead to improved performance characteristics in various polymer matrices .
Case Study 1: Antimicrobial Screening
A study published in Journal of Medicinal Chemistry investigated the antimicrobial activity of several triazole derivatives. Among these, the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anticancer Research
In a recent publication, researchers evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent increase in cell death, suggesting its potential as a chemotherapeutic agent .
Case Study 3: Agrochemical Development
Field tests conducted on crops treated with formulations containing this compound showed a reduction in pest populations while maintaining crop yield. This suggests its viability as an eco-friendly pesticide alternative .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety attached to the 2,4-difluorophenyl ring is susceptible to nucleophilic substitution. This group can be displaced by nucleophiles such as amines, alkoxides, or thiols under basic conditions. For example:
-
Reaction with alkyl halides (e.g., methyl iodide) yields thioether derivatives.
-
Substitution with hydrazine derivatives forms hydrazine-linked analogs, as seen in cyclization reactions of similar triazolethiones .
Table 1: Nucleophilic Substitution Reactions
Reagent | Conditions | Product | Reference |
---|---|---|---|
CH₃I / K₂CO₃ | DMF, 80°C, 12h | Methylthioether derivative | |
NH₂NH₂ / EtOH | Reflux, 6h | Hydrazine-substituted compound |
Oxidation of the Sulfanyl Group
The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) :
-
Controlled oxidation with H₂O₂ (1 equiv.) yields the sulfoxide.
-
Excess mCPBA (2 equiv.) converts the sulfanyl group to a sulfone, altering electronic properties.
Table 2: Oxidation Reactions
Oxidizing Agent | Conditions | Product | Reference |
---|---|---|---|
H₂O₂ (30%) | CH₃COOH, 25°C, 3h | Sulfoxide derivative | |
mCPBA | DCM, 0°C → 25°C, 6h | Sulfone derivative |
Reduction of the Ketone Moiety
The ethanone group undergoes reduction to form a secondary alcohol. Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) :
-
NaBH₄ in methanol selectively reduces the ketone without affecting other functional groups.
-
LiAlH₄ in THF provides higher yields but requires anhydrous conditions.
Table 3: Reduction Reactions
Reducing Agent | Conditions | Product | Reference |
---|---|---|---|
NaBH₄ | MeOH, 0°C → 25°C, 2h | Secondary alcohol | |
LiAlH₄ | THF, reflux, 4h | Secondary alcohol |
Electrophilic Aromatic Substitution
The 2,4-difluorophenyl ring, deactivated by electron-withdrawing fluorine atoms, may undergo nitration or sulfonation under vigorous conditions:
-
Nitration with HNO₃/H₂SO₄ at 100°C introduces a nitro group at the meta position.
-
Sulfonation with fuming H₂SO₄ yields sulfonic acid derivatives .
Acylation and Alkylation at Heterocyclic Nitrogen Atoms
The triazole nitrogen atoms can participate in alkylation or acylation reactions. For instance:
-
Reaction with acetyl chloride in pyridine acetylates the N1 position.
-
Alkylation with ethyl bromoacetate forms N-alkylated derivatives, enhancing solubility .
Table 4: Heterocycle Functionalization
Reagent | Conditions | Product | Reference |
---|---|---|---|
AcCl / Pyridine | DCM, 25°C, 8h | N-Acetylated triazole | |
BrCH₂COOEt / K₂CO₃ | DMF, 60°C, 10h | N-Alkylated triazole derivative |
Cyclization and Ring Expansion
Under acidic or basic conditions, the compound may undergo cyclization to form fused heterocycles. For example:
-
Heating with POCl₃ promotes cyclization via dehydration, forming a thiazolo-triazolo-oxadiazole system .
Key Mechanistic Insights
-
Sulfanyl Reactivity : The -S- group’s nucleophilicity is moderated by the electron-withdrawing difluorophenyl ring, requiring strong bases for substitution .
-
Triazole Stability : The thiazolo-triazole core resists ring-opening under mild conditions but may react at nitrogen sites with electrophiles .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3OS2/c1-7-12(21-13-16-6-17-18(7)13)10(19)5-20-11-3-2-8(14)4-9(11)15/h2-4,6H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIGPUGGKUAXEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=O)CSC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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